REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[CH3:7][C:8]1[N:9]=[CH:10][NH:11][CH:12]=1.Br[C:14]1[CH:15]=[CH:16][C:17]([NH2:20])=[N:18][CH:19]=1>[Cu]I.CN(C=O)C>[CH3:7][C:8]1[N:9]=[CH:10][N:11]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[N:18][CH:19]=2)[CH:12]=1 |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N
|
Name
|
CuI
|
Quantity
|
382 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated twice
|
Type
|
ADDITION
|
Details
|
back filled with N2
|
Type
|
TEMPERATURE
|
Details
|
heated at 120° C. for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
diluted with 30 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1C=CC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |